4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine

Description

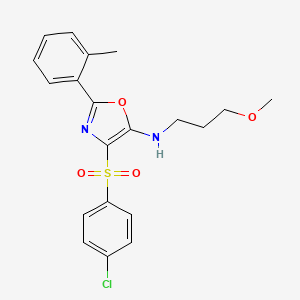

The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine features a central oxazole ring substituted at position 4 with a 4-chlorophenyl sulfonyl group, at position 2 with an o-tolyl (2-methylphenyl) group, and at position 5 with a 3-methoxypropylamine moiety. This compound belongs to a broader class of sulfonamide-containing heterocycles, which are often explored for pharmaceutical applications due to their stability and bioactivity.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4S/c1-14-6-3-4-7-17(14)18-23-20(19(27-18)22-12-5-13-26-2)28(24,25)16-10-8-15(21)9-11-16/h3-4,6-11,22H,5,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQFSHKHZAXENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine is a complex organic molecule that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions, supported by recent research findings.

Chemical Structure and Properties

The chemical formula of the compound is . It features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and enzyme inhibition contexts. The presence of a chlorophenyl group enhances its lipophilicity, potentially improving bioavailability.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, a series of synthesized compounds with similar functional groups showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the potential of sulfonamide derivatives as effective antibacterial agents .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Strong |

| 7m | Bacillus subtilis | Moderate |

| 7n | Escherichia coli | Weak |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), both of which are critical targets in drug development for treating conditions like hypertension and Alzheimer's disease. The IC50 values for selected derivatives were significantly lower than those of standard inhibitors, indicating superior efficacy .

| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|

| Urease | 2.14 | 21.25 |

| Acetylcholinesterase | 0.63 | 15.00 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins. These studies suggest that the compound forms stable complexes with key amino acids through hydrogen bonding and hydrophobic interactions. Such interactions are crucial for its biological activity and efficacy as a therapeutic agent.

Binding Affinity

The binding affinity of the compound to target proteins was assessed using molecular docking simulations. The results indicated favorable binding energies, which correlate with high biological activity.

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| Urease | -8.5 |

| Acetylcholinesterase | -9.0 |

Case Studies

- Antibacterial Screening : A study involving various sulfonamide derivatives demonstrated that modifications in the structure significantly influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced potency against Gram-negative bacteria .

- Enzyme Inhibition : In another investigation, derivatives of the compound were tested for AChE inhibition using in vitro assays. The results indicated that certain modifications led to increased inhibitory effects, suggesting a structure-activity relationship that could be exploited in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, heterocyclic cores, and functional groups. Key structural variations and their implications are highlighted.

Substituent Variations on the Oxazole/Thiazole Core

Table 1: Structural and Molecular Comparison

Key Observations:

- Sulfonyl Group Position : The para-chlorophenyl sulfonyl group in the target compound and contrasts with the dual sulfonyl groups in , which may increase steric hindrance and reduce solubility.

- Amine Substituents : The 3-methoxypropyl group in the target compound likely improves water solubility compared to aromatic (e.g., benzyl in ) or morpholine-containing () analogs.

Physicochemical and Pharmacological Implications

Solubility and Bioavailability:

- The 3-methoxypropyl group in the target compound may enhance solubility compared to furan () or thiophene () substituents due to its flexible alkyl chain and ether oxygen.

- Morpholine-containing analogs () could exhibit improved blood-brain barrier penetration, a common trait of morpholine derivatives.

Electronic Effects:

- The o-tolyl group in the target compound introduces steric hindrance, which might limit interactions with flat binding pockets compared to planar substituents like furan.

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by sulfonylation and amine functionalization. Key steps include:

- Sulfonylation : Introducing the 4-chlorophenylsulfonyl group using sulfonyl chlorides under anhydrous conditions .

- Amine coupling : Reacting the intermediate with 3-methoxypropylamine via nucleophilic substitution, often in polar aprotic solvents like DMF or DCM at 60–80°C .

- Purification : Column chromatography or recrystallization from DMSO/water mixtures improves purity. Reaction optimization focuses on controlling temperature, solvent polarity, and stoichiometry to minimize side products .

Q. Which analytical techniques are critical for structural validation?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., sulfonyl, methoxypropyl) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How do the sulfonyl and methoxypropyl groups influence physicochemical properties?

- Sulfonyl group : Enhances electron-withdrawing effects, stabilizing the oxazole ring and influencing reactivity in substitution reactions .

- Methoxypropyl chain : Improves solubility in organic solvents (e.g., DCM) and may modulate bioavailability by increasing lipophilicity .

Advanced Research Questions

Q. What methodologies are used to study its potential neuropharmacological activity?

- CRF1 receptor binding assays : Radioligand displacement studies (e.g., using [¹²⁵I]-Tyr⁰-ovine CRF) determine binding affinity (IC₅₀ values). For example, related thiazole-amine derivatives show nanomolar affinity for CRF1 receptors .

- In vivo models : Restraint stress tests in rodents measure inhibition of stress-induced ACTH secretion. Oral doses (10–30 mg/kg) are commonly evaluated .

- Neurotransmitter release assays : Microdialysis in rat hippocampi quantifies CRF-induced acetylcholine release, a marker of anxiolytic activity .

Q. How can researchers resolve contradictions in synthesis yields or bioactivity data?

- Reproducibility protocols : Standardize solvent purity, moisture levels, and catalyst batches. For example, POCl3-mediated cyclization requires strict anhydrous conditions to avoid hydrolysis .

- Orthogonal validation : Use both TLC and HPLC to track reaction progress and confirm purity .

- Dose-response studies : Address bioactivity variability by testing multiple concentrations in cellular assays (e.g., IC₅₀ ranges for enzyme inhibition) .

Q. What strategies improve bioavailability for therapeutic applications?

- Prodrug design : Esterification of the methoxypropyl group to enhance membrane permeability .

- Formulation optimization : Nanoemulsions or liposomal encapsulation improve solubility and half-life in pharmacokinetic studies .

- Metabolic stability assays : Liver microsome incubations identify metabolic hotspots (e.g., sulfonyl group oxidation) for structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.